Aloin-A

Description

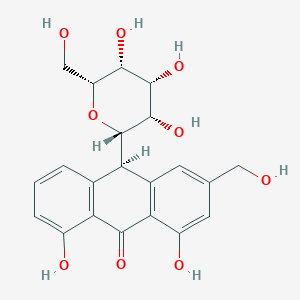

Aloin B (C₂₁H₂₂O₉), also known as isobarbaloin, is a diastereomer of Aloin A (barbaloin), both of which are anthraquinone C-glycosides primarily isolated from Aloe vera and related species . Structurally, Aloin B differs from Aloin A in the stereochemistry of the glycosidic linkage at position C-10 (10R configuration in Aloin B vs. 10S in Aloin A) . Both isomers exhibit cathartic properties but have demonstrated broader pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects . Aloin B is less abundant in natural sources compared to Aloin A, and its isolation often requires specialized chromatographic techniques .

Propriétés

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859643 | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7 | |

| Record name | (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73649-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C; 70 - 80 °C (monohydrate) | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'aloïne peut être extraite des feuilles d'aloès par une série d'étapes impliquant la collecte du latex jaune, suivie de processus de purification. Le latex est généralement collecté en coupant les feuilles et en permettant à l'exsudat de s'écouler. Cet exsudat est ensuite séché pour obtenir un extrait brut, qui est ensuite purifié à l'aide de solvants comme l'éthanol ou le méthanol .

Méthodes de Production Industrielle : En milieu industriel, l'aloïne est extraite à l'aide de techniques de chromatographie liquide haute performance (CLHP). Le processus implique l'utilisation de solution saline tamponnée au phosphate (pH 3) comme solvant d'extraction, suivie de la séparation à l'aide d'une colonne Zorbax Eclipse AAA à 35 °C. L'eau et l'acétonitrile sont utilisés comme phase mobile à un débit de 0,9 mL/min .

Analyse Des Réactions Chimiques

Types de Réactions : L'aloïne subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Oxydation : L'aloïne peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : La réduction de l'aloïne peut être réalisée à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

Substitution : L'aloïne peut subir des réactions de substitution avec des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits Formés :

Oxydation : L'oxydation de l'aloïne conduit généralement à la formation d'aloé-émodine.

Réduction : La réduction de l'aloïne peut conduire à la formation de dérivés anthraquinoniques réduits.

Substitution : Les réactions de substitution peuvent produire divers dérivés de l'aloïne en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

L'aloïne a une large gamme d'applications de recherche scientifique :

Chimie : L'aloïne est utilisée comme composé standard en chimie analytique pour la quantification des anthraquinones dans les extraits végétaux.

Biologie : Elle est étudiée pour ses propriétés anti-inflammatoires, antimicrobiennes et antioxydantes potentielles.

Médecine : L'aloïne a été étudiée pour ses propriétés anticancéreuses potentielles et son rôle dans la promotion de la cicatrisation des plaies.

Industrie : Elle est utilisée dans l'industrie cosmétique pour ses propriétés apaisantes pour la peau et dans l'industrie alimentaire comme agent amer

5. Mécanisme d'Action

L'aloïne exerce ses effets par le biais de diverses cibles et voies moléculaires :

Effet Laxatif : L'aloïne stimule les mouvements intestinaux en augmentant la teneur en eau des intestins et en favorisant le péristaltisme.

Anti-inflammatoire : Elle inhibe la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), réduisant l'inflammation.

Anticancéreux : L'aloïne induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie PI3K-AKT

Applications De Recherche Scientifique

Therapeutic Applications

Aloin B has been studied for its potential in various therapeutic areas:

- Neuroprotection : Recent studies indicate that Aloin B may protect neuronal cells from degeneration, potentially reducing the risk of neurodegenerative disorders such as Alzheimer's disease (AD). It has been shown to inhibit amyloid beta (Aβ) peptide aggregation, a hallmark of AD pathology. In a study, Aloin B significantly reduced fiber formation associated with Aβ aggregation over extended durations, suggesting its role as a neuroprotective agent .

- Anticancer Properties : Aloin B exhibits antiproliferative effects against several cancer cell lines. Research indicates that it can inhibit the chymotryptic activity of the 20S proteasome, which is crucial for protein degradation and cell cycle regulation. The IC50 value for Aloin B was determined to be 28 µM, indicating its potential as a proteasome inhibitor with applications in cancer therapy .

- Gastrointestinal Health : Studies have demonstrated that Aloin B can influence gut microbiota composition and promote mucosal health. In animal models, it has been shown to induce goblet cell hyperplasia and alter the gut microbiome, which may have implications for gastrointestinal diseases .

Case Studies and Research Findings

The following table summarizes notable studies on the applications of Aloin B:

Mécanisme D'action

Aloin exerts its effects through various molecular targets and pathways:

Laxative Effect: Aloin stimulates bowel movements by increasing the water content in the intestines and promoting peristalsis.

Anti-inflammatory: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation.

Anticancer: Aloin induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K-AKT pathway

Comparaison Avec Des Composés Similaires

Stability and Bioavailability Challenges

Aloin B degrades rapidly in neutral aqueous solutions, losing >50% concentration within 12 hours, which limits its therapeutic utility compared to stable analogues like sennosides . Degradation products include aloe-emodin and rhein, which may contribute to delayed pharmacological effects .

Q & A

Q. How can researchers design a controlled experiment to assess Aloin B’s stability under varying pH conditions?

Methodological Answer :

- Experimental Design : Use a factorial design with pH levels (e.g., 3.0, 7.0, 9.0) as independent variables and Aloin B degradation rates as dependent variables. Include triplicate samples for statistical validity .

- Data Collection : Monitor degradation via HPLC at timed intervals. Use calibration curves with pure Aloin B standards to quantify changes .

- Controls : Include negative controls (buffer solutions without Aloin B) and positive controls (known stable compounds under similar conditions) .

Q. What are the best practices for conducting a systematic literature review on Aloin B’s pharmacological properties?

Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "Aloin B" AND "anti-inflammatory" OR "pharmacokinetics") in databases like PubMed and Scopus. Apply truncation (e.g., bioactiv*) to capture variants .

- Quality Assessment : Prioritize peer-reviewed studies with detailed experimental protocols. Exclude non-reproducible or poorly documented findings .

- Synthesis : Create a comparative table summarizing methods, results, and limitations of key studies (see Table 1) .

Q. Table 1: Literature Synthesis Template for Aloin B Studies

| Study Reference | Methodology | Key Findings | Limitations |

|---|---|---|---|

| [Author et al., Year] | In vitro anti-inflammatory assay | IC50 = 12 µM | Lack of in vivo validation |

| [Author et al., Year] | HPLC quantification | 95% purity under pH 7 | Limited stability data |

Advanced Research Questions

Q. How can contradictory data on Aloin B’s cytotoxicity be resolved?

Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify confounding variables (e.g., cell line differences, exposure times) .

- Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., identical cell culture media, passage numbers) .

- Mechanistic Studies : Use transcriptomic profiling to compare Aloin B’s effects across cell types, identifying pathway-specific variations .

Q. What strategies ensure reproducibility in Aloin B isolation protocols?

Methodological Answer :

- Detailed Documentation : Publish step-by-step extraction procedures (e.g., column chromatography parameters, solvent ratios) in supplementary materials .

- Inter-Lab Validation : Collaborate with independent labs to test the protocol, reporting deviations and success rates .

- Purity Verification : Require NMR and mass spectrometry data for structural confirmation, with raw files shared openly .

Q. How can researchers optimize Aloin B’s bioavailability in preclinical models?

Methodological Answer :

- Formulation Testing : Compare delivery methods (e.g., nanoemulsions vs. liposomes) using pharmacokinetic metrics (Cmax, AUC) .

- In Silico Modeling : Predict absorption pathways via tools like GastroPlus, prioritizing candidates for in vivo testing .

- Dose-Response Analysis : Use staggered dosing in animal models to identify efficacy-toxicity thresholds, with rigorous statistical power calculations .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Aloin B?

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- ANOVA with Post Hoc Tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test) .

- Uncertainty Quantification : Report confidence intervals and propagate instrument errors (e.g., HPLC precision limits) .

Q. How should researchers address variability in Aloin B’s bioactivity across studies?

Methodological Answer :

- Standardized Assays : Adopt validated protocols (e.g., WHO guidelines for antioxidant assays) to minimize methodological disparities .

- Blinded Analysis : Ensure data interpretation is performed by researchers unaware of sample identities to reduce bias .

- Transparency : Publish raw datasets in repositories like Figshare, enabling reanalysis by third parties .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving Aloin B in animal models?

Methodological Answer :

Q. How can researchers ensure compliance with journal requirements when publishing Aloin B data?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.